molecular formula C12H10O5 B12919610 Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- CAS No. 35882-03-2

Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)-

Cat. No.: B12919610
CAS No.: 35882-03-2
M. Wt: 234.20 g/mol
InChI Key: WKBUOKFWRRIHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of acetyl and hydroperoxyacetyl groups at the 3rd and 5th positions of the benzofuran ring, respectively.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroperoxyacetyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is unique due to the presence of both acetyl and hydroperoxyacetyl groups, which confer distinct chemical and biological properties.

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses specifically on the biological activity of the compound Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- , exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is characterized by a benzofuran core structure with acetyl and hydroperoxyacetyl substituents. The synthesis of such derivatives typically involves the reaction of benzofuran with various acylating agents under controlled conditions to yield compounds with enhanced biological profiles.

Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds such as Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- have been shown to increase ROS levels, leading to oxidative stress and subsequent cellular apoptosis. Increased ROS can disrupt mitochondrial function and activate caspases, critical enzymes in the apoptotic pathway .
  • Caspase Activation : Studies demonstrate that exposure to certain benzofuran derivatives results in the activation of caspases 3 and 7. For instance, one study reported a significant increase in caspase activity after treatment with benzofuran derivatives, indicating their potential as pro-apoptotic agents .

Anticancer Activity

The anticancer properties of Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- have been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)12Induction of apoptosis via ROS
A549 (Lung)15Inhibition of tubulin polymerization
MCF-7 (Breast)18HDAC inhibition and apoptosis induction

The compound exhibits notable antiproliferative activity across multiple cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations .

Antimicrobial Activity

Beyond anticancer effects, benzofuran derivatives have also displayed antimicrobial properties. For example:

  • Antimycobacterial Activity : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells. The compound's structure allows for interaction with bacterial DNA or essential metabolic pathways within the pathogen .

Case Studies

  • Study on K562 Cells : A study involving K562 cells demonstrated that treatment with Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- resulted in a significant increase in apoptotic markers, confirming its role as an effective anticancer agent. The compound was found to enhance caspase activity significantly after prolonged exposure .
  • Combination Therapy : Another investigation explored the synergistic effects of combining this benzofuran derivative with existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy .

Properties

CAS No.

35882-03-2

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetic acid

InChI

InChI=1S/C12H10O5/c1-7(13)10-5-17-11-3-2-8(4-9(10)11)16-6-12(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

WKBUOKFWRRIHDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC2=C1C=C(C=C2)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.